molecular formula C10H22NO6PS B14479555 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid CAS No. 67278-72-2

3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid

Cat. No.: B14479555
CAS No.: 67278-72-2
M. Wt: 315.33 g/mol
InChI Key: KUFPPGMDCHKEFB-UHFFFAOYSA-N
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Description

3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring attached to an amine group, a phosphonomethyl group, and a sulfonic acid group. It is known for its use as a buffering agent in biochemistry due to its ability to maintain a stable pH in solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. For example, the reaction may be carried out in an aqueous medium with the addition of a base to neutralize the acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexylamine derivatives.

Scientific Research Applications

3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:

    Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.

    Biology: Employed in biological assays and experiments where pH stability is crucial.

    Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.

    Industry: Applied in industrial processes that require precise pH control, such as in the production of certain chemicals and materials.

Mechanism of Action

The buffering action of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) to neutralize changes in pH.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties.

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological and chemical research.

    2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological research for its buffering capacity.

Uniqueness

3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is unique due to its specific combination of functional groups, which provide it with distinct buffering properties and stability over a wide pH range. This makes it particularly useful in applications where precise pH control is essential.

Properties

CAS No.

67278-72-2

Molecular Formula

C10H22NO6PS

Molecular Weight

315.33 g/mol

IUPAC Name

3-[cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C10H22NO6PS/c12-18(13,14)9-11(7-4-8-19(15,16)17)10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13,14)(H,15,16,17)

InChI Key

KUFPPGMDCHKEFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCCS(=O)(=O)O)CP(=O)(O)O

Origin of Product

United States

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